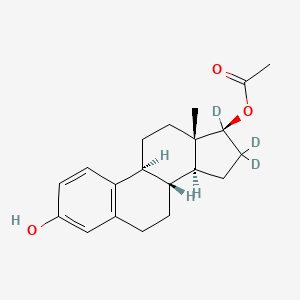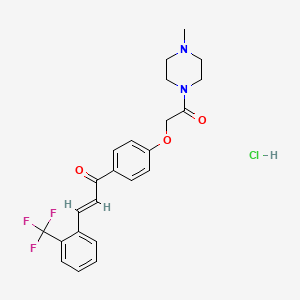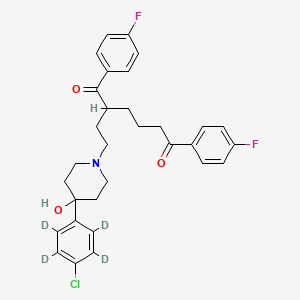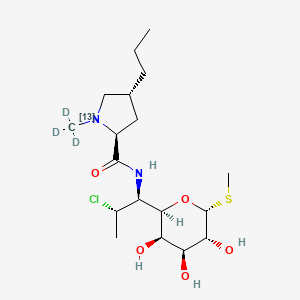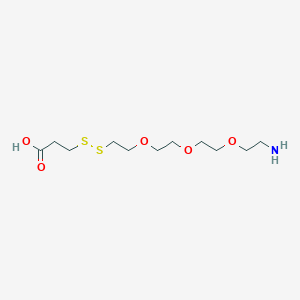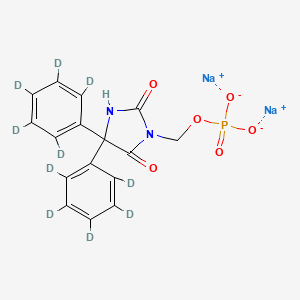
Yap-tead-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yap-tead-IN-1 is a potent and selective inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that binds to TEAD1 with high affinity, disrupting the YAP-TEAD interaction, which is crucial for the transcriptional activity of YAP. The inhibition of this interaction has significant implications in cancer research, as the YAP-TEAD complex is involved in the regulation of cell proliferation, survival, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yap-tead-IN-1 is synthesized as a trifluoroacetic acid salt of Peptide 17. The synthesis involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The peptide is then cyclized to form a stable ring structure, enhancing its binding affinity and specificity for TEAD1 .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar SPPS approach but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Yap-tead-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the YAP-TEAD interaction through competitive binding .
Common Reagents and Conditions
The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection reagents like piperidine. The cyclization step may require specific conditions to ensure the formation of the desired ring structure .
Major Products Formed
The major product formed from the synthesis of this compound is the cyclic peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .
Applications De Recherche Scientifique
Yap-tead-IN-1 has several scientific research applications, particularly in the fields of cancer biology and regenerative medicine. It is used to study the role of the YAP-TEAD interaction in cell proliferation, survival, and migration. By inhibiting this interaction, researchers can investigate the downstream effects on gene expression and cellular behavior .
In cancer research, this compound is used to explore its potential as a therapeutic agent. The YAP-TEAD complex is often dysregulated in various cancers, leading to uncontrolled cell growth and metastasis. Inhibiting this interaction can suppress tumor growth and enhance the efficacy of existing cancer therapies .
Mécanisme D'action
Yap-tead-IN-1 exerts its effects by binding to the TEAD transcription factors, preventing their interaction with YAP. This inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of target genes involved in cell proliferation and survival. The disruption of this complex leads to the downregulation of YAP target genes, thereby inhibiting cell growth and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Several other compounds have been developed to inhibit the YAP-TEAD interaction, including small molecule inhibitors and other peptide-based inhibitors. Some notable examples include:
Yap-tead-IN-1 is unique in its high binding affinity and specificity for TEAD1, making it a valuable tool for studying the YAP-TEAD interaction and its role in cancer biology .
Propriétés
Formule moléculaire |
C93H144ClN23O21S2 |
|---|---|
Poids moléculaire |
2019.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1 |
Clé InChI |
QRAZSFFSGBFSLJ-SBWHOZIBSA-N |
SMILES isomérique |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
SMILES canonique |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


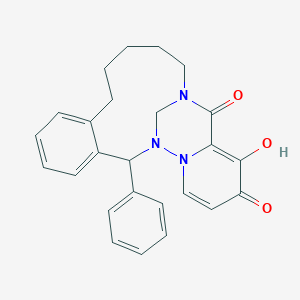
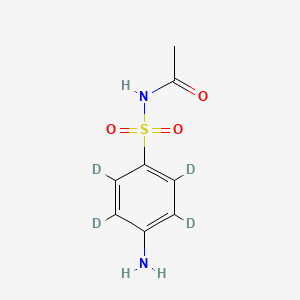
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

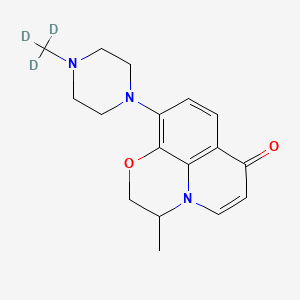

![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
